
N-cyclohexyl-N-methyl-2-(methylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-methyl-2-(methylamino)acetamide (NMMA) is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. NMMA is an amide derivative of cyclohexanone, a cyclic ketone with a six-membered ring structure. NMMA is a versatile compound due to its ability to form stable complexes with a variety of metals and other organic compounds. NMMA is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a stabilizing agent in the preparation of polymers and as a catalyst for organic reactions.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-methyl-2-(methylamino)acetamide has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the study of enzyme kinetics and protein-ligand interactions. N-cyclohexyl-N-methyl-2-(methylamino)acetamide is also used in the study of cell signaling pathways, as it can act as a competitive inhibitor of certain enzymes.
Mecanismo De Acción
N-cyclohexyl-N-methyl-2-(methylamino)acetamide acts as a competitive inhibitor of certain enzymes. It binds to the active site of the enzyme and prevents the binding of the substrate. This prevents the enzyme from catalyzing the reaction and thus inhibits the enzyme’s activity. N-cyclohexyl-N-methyl-2-(methylamino)acetamide can also act as a non-competitive inhibitor, by binding to the enzyme at a different site and preventing the enzyme from binding to the substrate.
Biochemical and Physiological Effects
N-cyclohexyl-N-methyl-2-(methylamino)acetamide has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, an enzyme involved in the regulation of neurotransmitter levels. N-cyclohexyl-N-methyl-2-(methylamino)acetamide has also been shown to inhibit the activity of certain hormones, such as growth hormone. In addition, N-cyclohexyl-N-methyl-2-(methylamino)acetamide has been shown to have anti-inflammatory effects and to inhibit the activity of certain cancer-causing agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N-methyl-2-(methylamino)acetamide has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf-life. It is also relatively inexpensive and easy to obtain. However, N-cyclohexyl-N-methyl-2-(methylamino)acetamide is toxic and should be handled with care. In addition, it is not soluble in water and must be dissolved in an organic solvent before use.
Direcciones Futuras
N-cyclohexyl-N-methyl-2-(methylamino)acetamide has a wide range of potential applications in the scientific research field. It could be used to study enzyme kinetics and protein-ligand interactions, as well as the effects of certain drugs on biochemical and physiological processes. In addition, N-cyclohexyl-N-methyl-2-(methylamino)acetamide could be used to study the effects of environmental pollutants on the human body. Finally, N-cyclohexyl-N-methyl-2-(methylamino)acetamide could be used in the development of new drugs and other compounds with potential therapeutic applications.
Métodos De Síntesis
N-cyclohexyl-N-methyl-2-(methylamino)acetamide can be synthesized from the reaction of cyclohexanone and methyl amine in the presence of an acid catalyst. The reaction proceeds in two steps: first, the cyclohexanone is converted to the corresponding enol, which is then reacted with methyl amine to form N-cyclohexyl-N-methyl-2-(methylamino)acetamide. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-2 atm. The reaction can be monitored by thin-layer chromatography or gas chromatography.
Propiedades
IUPAC Name |
N-cyclohexyl-N-methyl-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-8-10(13)12(2)9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZHAZBHZDELOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-2-(methylamino)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

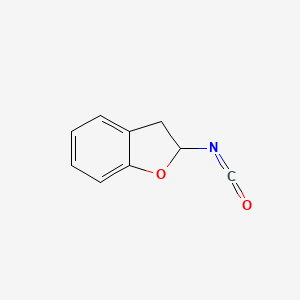

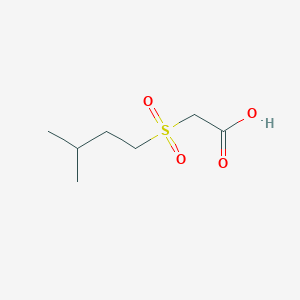
![[3-(aminomethyl)pentan-3-yl]dimethylamine](/img/structure/B6143800.png)

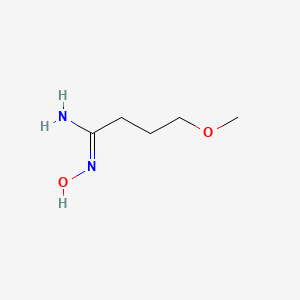
![3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid](/img/structure/B6143816.png)

![3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6143831.png)
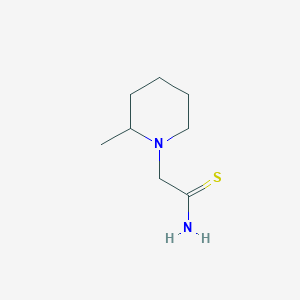
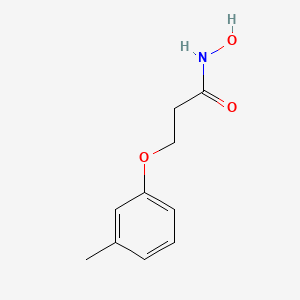

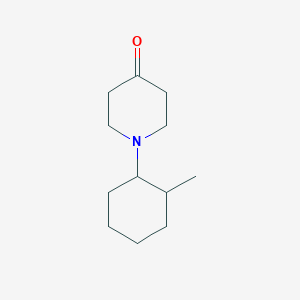
![1-[3-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]ethan-1-one](/img/structure/B6143875.png)